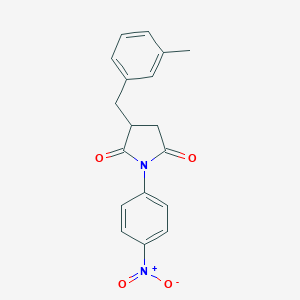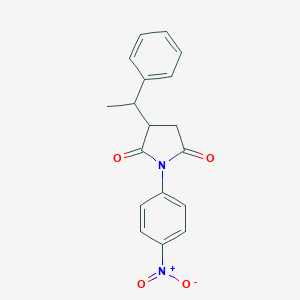![molecular formula C29H27NO5S3 B407087 3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE](/img/structure/B407087.png)
3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a spiro linkage involving a dithiole and thiopyrano moiety. The presence of multiple functional groups, including ester, carbonyl, and sulfur-containing groups, makes this compound highly versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the quinoline derivative with a dithiole compound under controlled conditions. This step often requires the use of a strong base such as sodium hydride to facilitate the formation of the spiro linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to ensure high purity.
化学反应分析
Types of Reactions
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, pyridine as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins through its functional groups, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar ester and phenyl structure but differ in the core heterocyclic system.
5,6-Dimethyl-5,6-dihydro-[1,4]diselenino[2,3-d][1,3]dithiole-2-thione: Similar in having a dithiole moiety but with different heteroatoms and structural arrangement.
属性
分子式 |
C29H27NO5S3 |
|---|---|
分子量 |
565.7g/mol |
IUPAC 名称 |
diethyl 6'-benzoyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C29H27NO5S3/c1-5-34-26(32)21-16-29(36-17-22(38-29)27(33)35-6-2)23-19-14-10-11-15-20(19)30(28(3,4)24(23)37-21)25(31)18-12-8-7-9-13-18/h7-17H,5-6H2,1-4H3 |
InChI 键 |
WYBCBBMNOAOTLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetyl]amino}benzoate](/img/structure/B407004.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407005.png)
![N-[4-(cyanomethyl)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407006.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethylphenyl)propanamide](/img/structure/B407007.png)
![N-[2,4-bis(methyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407008.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B407009.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)propanamide](/img/structure/B407011.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)

![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407020.png)
![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407021.png)


![8-ethoxy-4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407027.png)
